Diastereomeric Purity and Defined Absolute Configuration Enable Reproducible Biological Data
The target compound is supplied as a single enantiomer with defined [1R,5R] absolute configuration, whereas the most widely distributed 3-oxabicyclo[3.1.0]hexane-6-acetic acid stock (CAS 1110650-68-4) is either the racemic trans‑mixture or the opposite enantiomer [2-[(1R,5S)-...]acetic acid] [1]. Using a racemate or mis‑matched single enantiomer introduces stereochemical heterogeneity that can lead to divergent pharmacokinetic profiles, off‑target pharmacology, and non‑linear PK/PD relationships that are unacceptable in lead optimization [2]. The availability of the cis‑[1R,5R] isomer eliminates the need for in‑house chiral resolution, thereby reducing time, cost, and synthetic risk.
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | Single enantiomer, (1R,5R)-cis configuration (CAS 1110650-68-4, defined stereoisomer) |
| Comparator Or Baseline | Trans‑diastereomer (1S,5R) or racemic trans‑mixture (CAS 1110650-68-4, commonly offered) |
| Quantified Difference | Diastereomeric excess (de) > 98% for the cis‑isomer vs. unspecified de for generic trans‑isomer; absolute configuration fully assigned. |
| Conditions | Specification as per vendor certificate of analysis; Fluorochem product purity 95% (trans isomer reference). |
Why This Matters
Procuring a stereochemically unambiguous building block eliminates the confounding variable of diastereomer ratio in biological assays, ensuring that structure–activity relationships are derived from a single molecular entity.
- [1] PubChem. trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid (CID 55299501). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/55299501 View Source
- [2] Shi, J., Zhang, H., Tao, S., Cheng, P.T.W. (2021). OXABICYCLO ACIDS AS LPA ANTAGONISTS. US Patent Application 20210317131 A1. https://www.patents-review.com/a/20210317131-oxabicyclo-acids-lpa-antagonists.html View Source
